5-(羟甲基)-4-苯基-2,4-二氢-3H-1,2,4-三唑-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

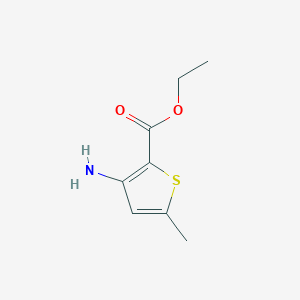

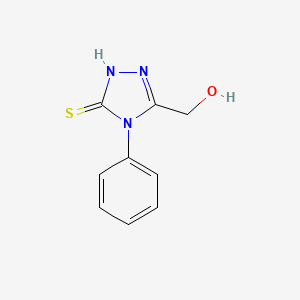

The compound "5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions that can yield a variety of substituted compounds. For instance, the synthesis of a novel crystalline 4-phenyl-1,2,4-triazole derivative was reported to be achieved with excellent yield through multi-step reactions, which suggests that similar synthetic strategies could be applicable to the compound . The synthesis process often involves the formation of thione tautomers, which can be confirmed by techniques such as X-ray diffraction and supported by density functional theory (DFT) calculations .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using computational methods such as Hartree-Fock (HF) and DFT, alongside experimental techniques like X-ray diffraction. These studies reveal the presence of intramolecular interactions such as O-H...N and C-H...pi, which are crucial for the stability of the molecule . The optimized molecular structures obtained from these calculations are typically in good agreement with experimental data, providing a reliable basis for understanding the compound's geometry .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, which is the intramolecular transfer of a proton leading to the formation of different isomers. For example, thiol↔thione tautomerism is a reaction that can occur in these compounds, and it can be monitored theoretically using DFT calculations . The reactivity of the triazole ring also allows for further functionalization, such as aminomethylation, which involves the addition of an amino methyl group to the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of spectroscopic and analytical techniques. These compounds often display interesting photophysical properties, such as luminescence, which can be studied through spectroscopy . Additionally, their nonlinear optical properties have been investigated, with some derivatives showing greater potential than standard materials like urea . The vibrational frequencies and chemical shifts determined by spectroscopic methods provide insights into the types of molecular motions and the electronic environment within the molecule . Furthermore, the antibacterial and antifungal activities of these compounds have been explored, indicating their potential as bioactive agents .

科学研究应用

抗菌应用

5-(羟甲基)-4-苯基-2,4-二氢-3H-1,2,4-三唑-3-硫酮及其衍生物已被研究其抗菌性能。Plech等人(2011年)合成了几种新颖的N2-羟甲基和N2-氨基甲基衍生物,并对它们针对一系列革兰氏阳性和革兰氏阴性细菌菌株的抗菌活性进行了筛选,展示了这些化合物在抗菌应用中的潜力(Plech et al., 2011)。

光谱和光致发光性能

该化合物已被分析其光谱和光致发光性能。Nadeem等人(2017年)合成并表征了4-氨基-5-(1-羟基乙基)-2,4-二氢-[1,2,4]三唑-3-硫酮,并研究了其振动、吸收和光致发光光谱。该研究突出了其在发光和非线性光学应用中的潜力,因为其第一静态超极化率高于尿素,一种商业NLO材料(Nadeem et al., 2017)。

酶抑制用于植物保护

一些衍生物显示出在抑制酶如反-肉桂酸4-羟基化酶(C4H)方面取得了有希望的结果,该酶在植物保护机制中发挥作用。Hong等人(2005年)发现某些衍生物有效地抑制了C4H,导致反-肉桂酸的积累,这是一种潜在可用于增强植物对病原体抵抗力的化合物(Hong et al., 2005)。

抗氧化剂和尿素酶抑制

Khan等人(2010年)合成了一系列新的衍生物,并评估了它们的抗氧化和尿素酶抑制活性。该研究为这些化合物的潜在治疗应用提供了见解,特别是在治疗与氧化应激和尿素酶相关疾病有关的情况(Khan et al., 2010)。

作用机制

安全和危害

HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

未来方向

HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .

属性

IUPAC Name |

3-(hydroxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZVWNIORUFOKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608434 |

Source

|

| Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

642462-65-5 |

Source

|

| Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)